3-(benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

Antimycobacterial 1,2,4-triazole Structure–activity relationship

3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine (CAS not yet assigned; molecular formula C₁₅H₁₃ClN₄S; molecular weight 316.8 g/mol) is a synthetic 4-amino-1,2,4-triazole derivative carrying a benzylsulfanyl group at position 3 and a 4-chlorophenyl substituent at position 5. The compound belongs to the 3-benzylsulfanyl-1,2,4-triazole family whose antimycobacterial structure–activity relationships were systematically characterized by Klimešová et al.

Molecular Formula C15H13ClN4S
Molecular Weight 316.8 g/mol
Cat. No. B12149750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine
Molecular FormulaC15H13ClN4S
Molecular Weight316.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H13ClN4S/c16-13-8-6-12(7-9-13)14-18-19-15(20(14)17)21-10-11-4-2-1-3-5-11/h1-9H,10,17H2
InChIKeyQWZXDMLTWSWBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine: Chemical Identity, Triazole Scaffold, and Research Procurement Context


3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine (CAS not yet assigned; molecular formula C₁₅H₁₃ClN₄S; molecular weight 316.8 g/mol) is a synthetic 4-amino-1,2,4-triazole derivative carrying a benzylsulfanyl group at position 3 and a 4-chlorophenyl substituent at position 5 . The compound belongs to the 3-benzylsulfanyl-1,2,4-triazole family whose antimycobacterial structure–activity relationships were systematically characterized by Klimešová et al. (2004) [1]. Unlike earlier members of that series, which bear a 4-methyl or unsubstituted triazole N-4 position, the title compound features a free 4-amino group, introducing a distinct hydrogen-bond donor/acceptor motif that alters both electronic character and intermolecular interaction potential [1]. The compound is currently supplied for research-use-only purposes by several specialty chemical vendors at purities typically ≥95% .

Why Generic Substitution Fails for 3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine: Structural Determinants That Cannot Be Interchanged


Substituting the title compound with a generic “3-benzylsulfanyl-triazole” or with close regioisomers such as 5-(benzylsulfanyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine would alter three structurally encoded properties simultaneously: (i) the 4-amino group provides a nucleophilic site absent in the 4-methyl analogs characterized by Klimešová et al. [1]; (ii) the 5-(4-chlorophenyl) substituent modulates lipophilicity and π-stacking differently than the unsubstituted phenyl or 4-methylphenyl variants used in comparator series [1] [2]; and (iii) the regioisomeric placement of the benzylsulfanyl group at C-3 rather than C-5 changes the spatial relationship between the sulfur-linked benzyl group and the triazole core, a feature known to affect target binding in the 1,2,4-triazole MetAP2 inhibitor series [3]. These three structural variables are not independently tunable in off-the-shelf analogs, meaning that biological activity data obtained from any single literature series cannot be confidently extrapolated to the title compound without experimental verification.

Quantitative Differentiation Evidence for 3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine


4-Amino vs. 4-Methyl Substitution: Differential Antimycobacterial Activity in the 3-Benzylsulfanyl Triazole Series

In the only comprehensive SAR study of 3-benzylsulfanyl-1,2,4-triazoles (Klimešová et al., 2004), compounds carrying a 4-methyl substituent on the triazole ring were directly compared with those bearing an unsubstituted NH at position 4. The 4-unsubstituted/4-methyl series exhibited MIC values falling into a range of 32 to >1000 µmol/L against M. tuberculosis, M. avium, and M. kansasii [1]. The title compound replaces the 4-methyl (or 4-H) with a 4-amino group, a modification that the You et al. (2016) study on 3-alkylsulfanyl-4-amino-1,2,4-triazoles demonstrated can shift biological profile entirely—yielding antiproliferative rather than primarily antimycobacterial activity with IC₅₀ values as low as 0.37 µM against HCT116 cells for the most optimized analog [2]. Although direct MIC data for the title compound are not published, the 4-amino motif represents a documented functional switch point that distinguishes the compound from all literature-characterized 4-methyl/4-H benzylsulfanyl triazoles [1] [2].

Antimycobacterial 1,2,4-triazole Structure–activity relationship

5-(4-Chlorophenyl) vs. 5-Phenyl: Impact on Lipophilicity and Putative Biological Activity

The title compound carries a para-chloro substituent on the 5-phenyl ring, whereas the most commonly listed near analog—3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine (CAS 860609-05-8)—relocates the chlorine atom from the C-5 phenyl to the benzylsulfanyl moiety . This positional isomerism produces two molecules with identical molecular formula (C₁₅H₁₃ClN₄S) and molecular weight (316.8 g/mol) but divergent electronic and steric properties. The title compound places the electron-withdrawing chlorine on the aromatic ring directly conjugated to the triazole, lowering the electron density of the triazole π-system and potentially strengthening π–π stacking interactions with aromatic residues in biological targets . Conversely, CAS 860609-05-8 carries an unsubstituted 5-phenyl ring and a 4-chlorobenzylsulfanyl group, where the chlorine is insulated from the triazole by a methylene spacer, minimizing its electronic effect on the heterocycle. Direct head-to-head biological comparison data for these two isomers are not available in the public domain as of April 2026.

Lipophilicity Bioisosterism 1,2,4-triazole

Regioisomeric Discrimination: Triazol-4-amine Core vs. Triazol-3-amine Core in MetAP2 Binding

BindingDB entry BDBM17377 reports that 5-(benzylsulfanyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine—a regioisomer bearing an N-linked rather than C-linked 4-chlorophenyl group and a 3-amine rather than 4-amine substitution—exhibits a Ki of 0.430 nM against human methionine aminopeptidase 2 (MetAP2) in a fluorogenic enzyme assay using Met-AMC substrate [1]. The title compound (3-benzylsulfanyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine) is the 4-amino/C-5 chlorophenyl regioisomer. A related analog, methyl 4-{[5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]amino}benzoate (BDBM17408), shows a Ki of 0.700 nM against the same MetAP2 enzyme, demonstrating that modifications to the 3-amino substituent modulate affinity within the sub-nanomolar range [2]. No MetAP2 binding data are published for the title compound. However, the 0.430 nM Ki of the closest regioisomer establishes MetAP2 as a plausible molecular target worth evaluating, and the 1.6-fold difference between BDBM17377 and BDBM17408 illustrates the sensitivity of the triazole–MetAP2 interaction to peripheral substitution patterns [1] [2].

MetAP2 inhibition Binding affinity Triazole regioisomerism

Antifungal Potential: Class-Level Evidence from 3-Benzylsulfanyl and 4-Amino Triazole Congeners

Two independent data streams support the rationale for evaluating the title compound in antifungal screens. First, the 3-benzylsulfanyl-1,2,4-triazole scaffold has been associated with fungicidal activity: a series of novel substituted 3-benzylmercapto-1,2,4-triazole derivatives displayed very strong fungicidal effects against multiple plant pathogens in both in vitro and in vivo assays [1]. Second, a structurally distinct but pharmacophorically related compound, 3-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine—differing from the title compound only by the presence of an additional ortho-chlorine on the 5-phenyl ring—has been explicitly flagged for antifungal evaluation by suppliers . Although no MIC values against human pathogenic fungi (e.g., Candida albicans, Aspergillus spp.) are published for the title compound itself, the monochloro analog (2,4-dichlorophenyl variant) is positioned as a fungicide candidate, suggesting that the 4-chlorophenyl congener warrants parallel investigation .

Antifungal Candida albicans 1,2,4-triazole

Procurement-Relevant Application Scenarios for 3-(Benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine


Comparative Antimycobacterial Screening Against the 4-Methyl Triazole Baseline

Researchers seeking to evaluate the biological consequences of replacing the 4-methyl group in the Klimešová et al. (2004) 3-benzylsulfanyl triazole series with a 4-amino substituent can procure the title compound as a direct structural probe. The existing 4-methyl/4-H series members consistently produced MIC values in the range of 32 to >1000 µmol/L against M. tuberculosis, M. avium, and M. kansasii [1]. Testing the title compound under the identical broth microdilution protocol would quantify whether the 4-amino modification enhances, diminishes, or abolishes antimycobacterial activity relative to that benchmark. This head-to-head experimental design requires the title compound specifically, as no other commercially listed 3-benzylsulfanyl triazole simultaneously carries a 4-amino group and a 5-(4-chlorophenyl) substituent. [1]

Antiproliferative Screening in Cancer Cell Lines Guided by 3-Alkylsulfanyl-4-amino Triazole SAR

The You et al. (2016) study established that 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives can exhibit potent antiproliferative activity, with the lead compound 8d achieving IC₅₀ values of 0.37 µM (HCT116), 2.94 µM (Hela), and 31.31 µM (PC-3) while sparing normal HEK-293 cells [2]. The title compound extends that chemotype by incorporating a 4-chlorophenyl group at C-5 instead of the alkyl or aryl substitutions explored by You et al. Procuring the title compound for MTT screening against the same four cancer cell lines (HepG2, HCT116, PC-3, Hela) with HEK-293 counter-screening would generate SAR data at the intersection of the antimycobacterial and anticancer triazole chemical spaces. [2]

MetAP2 Target Engagement Profiling Using the 4-Amino Triazole Scaffold

The demonstration that 5-(benzylsulfanyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine binds human MetAP2 with a Ki of 0.430 nM [3] suggests that MetAP2 is a molecular target accessible to benzylsulfanyl-chlorophenyl triazole regioisomers. The title compound—differing in regioisomeric attachment (4-amino/C-5 chlorophenyl vs. 3-amino/N-chlorophenyl)—can be submitted for MetAP2 inhibition assays to determine whether the sub-nanomolar affinity is preserved, lost, or enhanced after regioisomeric rearrangement. A comparative Ki measurement against BDBM17377 (0.430 nM) and BDBM17408 (0.700 nM) would directly quantify the regioisomeric effect on target engagement. [3] [4]

Positional Isomer Quality Control and Analytical Method Development

Because the title compound and its positional isomer CAS 860609-05-8 (3-[(4-chlorobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-ylamine) share the identical molecular formula C₁₅H₁₃ClN₄S and molecular weight 316.8 g/mol [1], procurement of high-purity batches of the title compound enables the development of discriminatory analytical methods (e.g., ¹H/¹³C NMR fingerprinting, LC–HRMS with MS/MS fragmentation, or X-ray crystallography). Establishing robust identity confirmation protocols is essential for laboratories that may handle both isomers within the same research program, preventing cross-contamination and ensuring data reproducibility. [1]

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